Home > Products > Screening Compounds P4948 > 4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide
4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide -

4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide

Catalog Number: EVT-5018055
CAS Number:
Molecular Formula: C18H19FN2O2S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Several of the provided papers focus on benzamide derivatives as histone deacetylase (HDAC) inhibitors [, , , , , , ]. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA. Inhibiting HDACs can alter gene expression and potentially treat various diseases, including cancer.

Synthesis Analysis
  • Paper [] describes synthesizing benzamide derivatives from a pyridazinone scaffold.
  • Paper [] focuses on synthesizing N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) through fluorine substitution on a lead compound.
  • Paper [] outlines synthesizing 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including 4-fluorobenzyl analogues, to develop gastrokinetic agents.
  • Paper [] details modifying the amide bond moiety in a pyridinylimidazole-based covalent JNK3 inhibitor to create novel photocaged covalent inhibitors.
  • Paper [] describes synthesizing (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid (A-3) and chidamide using the condensing agent HBTU.
  • Paper [] details synthesizing tritiated and 14C-labeled cisapride for metabolic studies.
  • Paper [] describes synthesizing 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones through cyclization of N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides.
  • Paper [] describes synthesizing a series of N-aminocarbonyl arylvinylbenzamides using nucleophilic ring opening of arylideneoxazolones.
Molecular Structure Analysis
  • Paper [] reports the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, determined through single-crystal X-ray diffraction data. It reveals a strong intramolecular hydrogen bond (N-H…O) and details unit cell dimensions and space group.
  • Paper [] presents the crystal structure of a complex benzamide derivative, N-(7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonothioyl)benzamide, determined by X-ray diffraction.
  • Paper [] analyzes the crystal structure of N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, highlighting the spatial arrangement of fluorine atoms, intermolecular F…O and Br…O contacts, and weak C-H…O and C-H…F interactions.
Chemical Reactions Analysis
  • Paper [] discusses the mass fragmentation pattern observed in the mass spectrometry analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
  • Paper [] investigates the photocaging of pyridinylimidazole-based covalent JNK3 inhibitors, demonstrating how UV irradiation can be used to control the binding affinity of benzamide derivatives.
  • Paper [] describes synthesizing triazino[2,1-b][1,3]benzothiazole-2-thiones through cyclization reactions involving N-{[6-substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides.
Mechanism of Action
  • Paper [] shows that a benzamide derivative, (S)-17b, exhibits potent inhibitory activity against human class I HDAC isoforms and induces G1 cell cycle arrest and apoptosis in a human myelodysplastic syndrome cell line.
  • Paper [] demonstrates that FNA, a benzamide derivative, exhibits class I HDAC selectivity, inhibits tumor growth in vivo, and promotes apoptosis and G2/M phase arrest in HepG2 cells.
  • Paper [] suggests that RGFP966, a selective HDAC3 inhibitor, might exert its beneficial effects in a Huntington's disease mouse model by lowering macrophage migration inhibitory factor (MIF) levels and reducing glial cell activation.
  • Paper [] investigates the radiosensitizing effects of phenylpyrimidine derivatives, including benzamide derivatives, on human lung cancer cells, attributing their activity to cell cycle perturbation and inhibition of cyclin-dependent kinases (CDKs).
  • Paper [] investigates the role of the MAPK/c-Myc axis in colorectal cancer and highlights the potential of MAPK manipulation as a therapeutic approach.
Applications
  • Anticancer Agents: Many papers focus on benzamide derivatives as potent HDAC inhibitors with potential applications in cancer treatment [, , , , , , , , ]. They induce cell cycle arrest, apoptosis, and enhance radiosensitivity in various cancer cell lines.
  • Gastrokinetic Agents: Paper [] explores benzamide derivatives for their gastrokinetic activity, highlighting their potential in treating gastrointestinal motility disorders.
  • Neurological Disorders: Paper [] investigates the therapeutic potential of a benzamide-type HDAC3 inhibitor in a Huntington's disease mouse model, suggesting possible applications in neurodegenerative diseases.
  • Antimicrobial Agents: Paper [] evaluates the antifungal activity of N-aminocarbonyl arylvinylbenzamides, demonstrating the potential of benzamide derivatives as antimicrobial agents.
  • Compound Description: This compound shares a core structure with 4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide, consisting of a benzamide group linked to a thiourea moiety. Its spectroscopic characteristics, mass fragmentation pattern, and crystal structure have been reported [].
  • Relevance: Both this compound and 4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide belong to the N-[(phenylamino)carbonothioyl]benzamide class, differing only in the substituent at the para position of the benzamide ring (bromo group vs. butoxy group) and the presence of a fluorine atom on the phenyl ring in the target compound [].
  • Compound Description: This series of compounds is characterized by a 2,4-dichlorobenzamide moiety connected to a thiourea group, with various substituents on the para position of the phenyl ring attached to the thiourea. These derivatives were used as starting materials for synthesizing 1,3-thiazole heterocyclic compounds through a base-catalyzed S-cyclization reaction with acetophenone and bromine [].
  • Relevance: These derivatives share the core benzamide-thiourea structure with 4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. The variations lie in the presence of chlorine atoms at the 2 and 4 positions of the benzamide ring and the diverse substituents on the phenyl ring of the thiourea moiety in the derivatives, compared to the butoxy group on the benzamide and the fluorine atom on the phenyl ring of the target compound [].
  • Compound Description: FNA is a potent HDAC3 inhibitor with demonstrated in vitro and in vivo antitumor activity. This compound exhibits class I HDAC isoform selectivity and shows promising results in inhibiting tumor growth [].
  • Relevance: FNA shares the N-(2-amino-4-fluorophenyl)benzamide core structure with 4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide. The difference lies in the presence of a thiourea moiety in the target compound, which is replaced by a bis-(2-chloroethyl)amino group in FNA []. This structural similarity suggests potential overlap in their biological targets or mechanisms of action.

Properties

Product Name

4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide

IUPAC Name

4-butoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide

Molecular Formula

C18H19FN2O2S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H19FN2O2S/c1-2-3-12-23-16-10-4-13(5-11-16)17(22)21-18(24)20-15-8-6-14(19)7-9-15/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24)

InChI Key

VXLQGXWCBGIKGV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.